molecular formula C17H10O2S B14066880 11H-Phenanthro[2,3-b]thiopyran-7,12-dione CAS No. 10252-23-0

11H-Phenanthro[2,3-b]thiopyran-7,12-dione

Katalognummer: B14066880
CAS-Nummer: 10252-23-0
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: ZQRIMTOOBWDMMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-Phenanthro[2,3-b]thiopyran-7,12-dione: is a chemical compound with the molecular formula C17H10O2S and a molecular weight of 278.3251 g/mol It is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenanthrene derivatives and sulfur-containing reagents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 11H-Phenanthro[2,3-b]thiopyran-7,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Wissenschaftliche Forschungsanwendungen

11H-Phenanthro[2,3-b]thiopyran-7,12-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of certain pathways .

Vergleich Mit ähnlichen Verbindungen

    Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the sulfur atom.

    Thiopyran: A sulfur-containing heterocycle similar to 11H-Phenanthro[2,3-b]thiopyran-7,12-dione but with different substitution patterns.

Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

10252-23-0

Molekularformel

C17H10O2S

Molekulargewicht

278.3 g/mol

IUPAC-Name

11H-naphtho[1,2-g]thiochromene-7,12-dione

InChI

InChI=1S/C17H10O2S/c18-15-13-6-3-9-20-17(13)16(19)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-5,7-9H,6H2

InChI-Schlüssel

ZQRIMTOOBWDMMY-UHFFFAOYSA-N

Kanonische SMILES

C1C=CSC2=C1C(=O)C3=C(C2=O)C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.